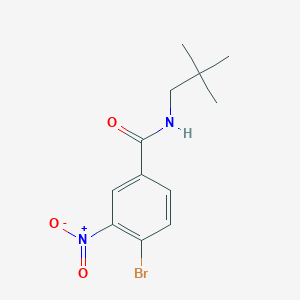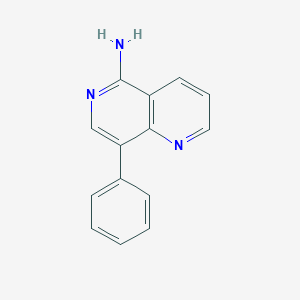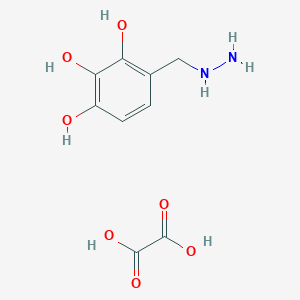
2-bromo-1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone is an organic compound that belongs to the class of brominated ketones. This compound is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a tetramethyl-substituted indene ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone typically involves the bromination of 1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in diethyl ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanol.
Oxidation: Formation of 1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanoic acid.
Aplicaciones Científicas De Investigación
2-bromo-1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of 2-bromo-1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and interaction with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 1-bromo-2-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone
- 2-chloro-1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone
- 2-iodo-1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone
Uniqueness
2-bromo-1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo counterparts
Propiedades
Fórmula molecular |
C15H19BrO |
|---|---|
Peso molecular |
295.21 g/mol |
Nombre IUPAC |
2-bromo-1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone |
InChI |
InChI=1S/C15H19BrO/c1-14(2)9-15(3,4)12-7-10(13(17)8-16)5-6-11(12)14/h5-7H,8-9H2,1-4H3 |
Clave InChI |
SJGAEKFFMLVWTP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C2=C1C=CC(=C2)C(=O)CBr)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(6-Amino-5-formyl-pyrimidin-4-ylamino)-phenyl]-benzamide](/img/structure/B13865434.png)



![tert-butyl N-[[3-(5-formylpyridin-2-yl)phenyl]methyl]carbamate](/img/structure/B13865441.png)






